4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-7,13,18,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAJKLNBBLWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview
The compound is synthesized via a sequential process involving (1) Claisen-Schmidt condensation to form a chalcone intermediate and (2) cyclocondensation with phenylhydrazine to yield the pyrazoline core. Key structural features include:
- A 4,5-dihydro-1H-pyrazole ring substituted at position 3 with a 4-chloro-2-hydroxyphenyl group.
- A 2-chlorophenyl group at position 5 of the pyrazoline ring.
Stepwise Preparation Methods
Synthesis of Chalcone Intermediate
The chalcone precursor, (E)-3-(2-chlorophenyl)-1-(4-chloro-2-hydroxyphenyl)prop-2-en-1-one , is prepared via Claisen-Schmidt condensation:
Reaction Conditions:
- Reactants :
- 4-Chloro-2-hydroxyacetophenone (1.0 equiv)
- 2-Chlorobenzaldehyde (1.05 equiv)
- Catalyst : 40% NaOH (2.0 equiv)
- Solvent : Methanol (30 mL per 0.02 mol of acetophenone)
- Temperature : 0°C (initial), transitioning to room temperature
- Time : 30 minutes at 0°C, followed by 4 hours at 25°C.
Procedure:
- Dissolve 4-chloro-2-hydroxyacetophenone in methanol.
- Add 2-chlorobenzaldehyde dropwise under vigorous stirring.
- Cool the mixture to 0°C and introduce 40% NaOH.
- Allow the reaction to warm to room temperature and stir until completion (monitored via TLC).
- Acidify with dilute HCl, filter the precipitate, and recrystallize from ethanol.
Characterization Data:
Cyclocondensation to Pyrazoline
The chalcone undergoes cyclization with phenylhydrazine to form the target pyrazoline:
Reaction Conditions:
- Reactants :
- Chalcone intermediate (1.0 equiv)
- Phenylhydrazine (1.1 equiv)
- Solvent : Methanol (20 mL per 0.01 mol of chalcone)
- Temperature : Reflux (65–70°C)
- Time : 6–9 hours.
Procedure:
- Reflux the chalcone with phenylhydrazine in methanol.
- Cool the mixture to precipitate the product.
- Filter and recrystallize from methanol.
Characterization Data:
- Yield : 85–91%.
- Melting Point : 191–211°C (lit. range for pyrazoline derivatives).
- 1H NMR (DMSO-d6) : δ 10.39 (s, 1H, phenolic -OH), 7.73 (d, J = 8.7 Hz, 2H, aromatic), 5.40 (dd, J = 12.15, 5.7 Hz, 1H, pyrazoline CH2), 3.12–3.02 (m, 2H, pyrazoline CH2).
- IR (KBr) : ν 3333 cm⁻¹ (-OH), 1585 cm⁻¹ (C=N).
Mechanistic Insights
Optimization and Challenges
Yield Enhancement Strategies
Analytical Comparison of Synthetic Routes
| Parameter | Chalcone Synthesis | Pyrazoline Cyclization |
|---|---|---|
| Yield (%) | 65–69 | 85–91 |
| Reaction Time (hours) | 4.5 | 7.5 |
| Key Byproducts | Diastereomers | Pyrazole derivatives |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the corresponding alcohols .
Scientific Research Applications
4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The position and type of halogen substituents (Cl vs. Br) significantly influence crystal packing and intermolecular interactions, as seen in isostructural derivatives .
- Biological Screening : The target compound’s 2-chlorophenyl group warrants evaluation for antimicrobial or anticancer activity, given the efficacy of analogs like FPD5 and compound 4 .
Biological Activity
4-Chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorophenyl group and a pyrazole moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12Cl2N2O |
| Molecular Weight | 295.16 g/mol |
| CAS Number | 374090-83-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with similar structural features often exhibit:
- Antimicrobial Activity : Compounds containing pyrazole rings have demonstrated efficacy against a range of bacterial and fungal pathogens.
- Anticancer Properties : The pyrazole moiety is known to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
Anticancer Activity
A significant body of research has focused on the anticancer potential of compounds related to this compound. For example, a study evaluated the cytotoxic effects of several pyrazole derivatives against various cancer cell lines including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting potent anticancer activity .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro assays revealed that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Study on Cancer Cell Lines : A recent study assessed the effects of various pyrazole derivatives on HCT116 and A549 cell lines. The most promising compound demonstrated an IC50 value of 6.76 µg/mL against HCT116, outperforming conventional treatments like 5-fluorouracil (IC50 = 77.15 µg/mL) .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that the tested compounds inhibited bacterial growth effectively, highlighting their potential as lead compounds in antibiotic development .
Q & A
Q. Can this compound serve as a fluorescent probe for cellular imaging?
- Methodological Answer :
- Fluorescence spectroscopy : Test λ in DMSO (e.g., 450–500 nm). Pyrazoline derivatives with electron-withdrawing groups (e.g., Cl) often exhibit solvatochromic shifts .
- Confocal microscopy : Evaluate uptake in HeLa cells using 1–10 µM concentrations. Compare with known probes (e.g., DAPI) for nuclear localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
